An In-Depth Technical Guide to 1,3-Dichloro-7-methoxyisoquinoline: Synthesis, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to 1,3-Dichloro-7-methoxyisoquinoline: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 24623-40-3
Abstract
This technical guide provides a comprehensive overview of 1,3-dichloro-7-methoxyisoquinoline, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical properties, synthesis, and reactivity, with a particular focus on its application as a versatile intermediate in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the strategic utilization of this compound in the design and synthesis of biologically active molecules.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant biological activities. Its presence in numerous approved drugs underscores its importance in medicinal chemistry. The unique arrangement of its atoms provides a rigid scaffold that can be strategically functionalized to interact with a variety of biological targets, including enzymes and receptors. Dichloro-substituted isoquinolines, in particular, serve as highly reactive intermediates, enabling diverse chemical transformations for the construction of complex molecular architectures. 1,3-Dichloro-7-methoxyisoquinoline, with its specific substitution pattern, offers a unique combination of reactive sites and electronic properties, making it a valuable tool for drug discovery programs.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of a compound is paramount for its effective and safe handling in a laboratory setting.
Table 1: Physicochemical Properties of 1,3-Dichloro-7-methoxyisoquinoline
| Property | Value |
| CAS Number | 24623-40-3 |
| Molecular Formula | C₁₀H₇Cl₂NO |
| Molecular Weight | 228.08 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. |
Safety and Handling:
1,3-Dichloro-7-methoxyisoquinoline is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements:
-
Toxic if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/eye protection/face protection.
Synthesis of 1,3-Dichloro-7-methoxyisoquinoline
Proposed Synthetic Pathway:
Caption: Proposed synthetic route to 1,3-dichloro-7-methoxyisoquinoline.
Step-by-Step Methodology:
Step 1: Condensation of m-Anisidine with Diethyl Ethoxymethylenemalonate
-
In a round-bottom flask, combine equimolar amounts of m-anisidine and diethyl ethoxymethylenemalonate.
-
Heat the mixture, with stirring, at a temperature sufficient to initiate the condensation reaction and drive off the ethanol byproduct (typically 100-120 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the crude diethyl (3-methoxyanilino)methylenemalonate can often be used directly in the next step without further purification.
Causality: This condensation reaction is a classic Gould-Jacobs reaction, which is a widely used method for the synthesis of quinoline derivatives. The electron-donating methoxy group on the aniline ring facilitates the nucleophilic attack on the electron-deficient carbon of the diethyl ethoxymethylenemalonate.
Step 2: Thermal Cyclization
-
In a flask equipped with a reflux condenser, heat a high-boiling solvent such as Dowtherm A to reflux (approximately 250 °C).
-
Slowly add the crude product from Step 1 to the refluxing solvent.
-
Maintain the reflux for a period sufficient to effect cyclization (typically 1-2 hours).
-
Cool the reaction mixture, and the cyclized product, 4-hydroxy-7-methoxyquinolin-2(1H)-one, will precipitate.
-
Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
Causality: The high temperature promotes an intramolecular cyclization, followed by the elimination of ethanol, to form the quinolinone ring system. This is a robust and scalable method for the construction of the core heterocyclic scaffold.
Step 3 & 4: Chlorination
-
Suspend the dried 4-hydroxy-7-methoxyquinolin-2(1H)-one (which can exist in tautomeric forms, conceptually leading to 7-methoxyisoquinoline-1,3-diol) in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux with stirring. The reaction will become homogeneous as the starting material is consumed.
-
Monitor the reaction by TLC until the starting material is no longer observed.
-
Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice. This will hydrolyze the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until the product precipitates.
-
Collect the crude 1,3-dichloro-7-methoxyisoquinoline by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Causality: Phosphorus oxychloride is a powerful chlorinating agent that effectively converts the hydroxyl groups of the tautomeric forms of the isoquinolinediol intermediate into chloro substituents. This step is crucial for activating the 1 and 3 positions for subsequent nucleophilic substitution reactions.
Reactivity and Key Transformations
The two chlorine atoms at the 1 and 3 positions of 1,3-dichloro-7-methoxyisoquinoline are susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring activates these positions towards nucleophilic attack. This reactivity makes the compound a versatile precursor for a wide range of derivatives.
Caption: Key nucleophilic substitution reactions.
Key Reactions:
-
Amination: Reaction with primary or secondary amines can lead to the mono- or di-substituted aminoisoquinolines. The regioselectivity of the first substitution can often be controlled by the reaction conditions.
-
Alkoxylation/Aryloxylation: Treatment with alcohols or phenols in the presence of a base affords the corresponding ether derivatives.
-
Suzuki and other Cross-Coupling Reactions: The chloro substituents can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids, to introduce aryl or heteroaryl groups.
-
Thiolation: Reaction with thiols provides thioether derivatives.
The differential reactivity of the 1- and 3-positions can often be exploited to achieve selective functionalization, further enhancing the synthetic utility of this scaffold.
Applications in Drug Discovery
The 1,3-disubstituted-7-methoxyisoquinoline scaffold is a key feature in a number of compounds with potential therapeutic applications, particularly in the area of oncology. The ability to readily introduce diverse functional groups at the 1 and 3 positions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for a given biological target.
As a Scaffold for Kinase Inhibitors:
Many kinase inhibitors possess a heterocyclic core that anchors the molecule in the ATP-binding site of the enzyme. The 1,3-dichloro-7-methoxyisoquinoline scaffold is an excellent starting point for the synthesis of such inhibitors. The chloro groups can be displaced by various nucleophiles to introduce functionalities that can form key hydrogen bonds and other interactions with the kinase. The methoxy group can also play a role in modulating the physicochemical properties and metabolic stability of the final compound.[1]
Example Workflow for Kinase Inhibitor Synthesis:
